

A Technical Guide to the Spectroscopic Analysis of Ethyl Nonanoate

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **ethyl nonanoate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's structural features through spectroscopic methodologies.

Introduction to Ethyl Nonanoate

Ethyl nonanoate, also known as ethyl pelargonate, is the fatty acid ethyl ester of nonanoic acid.[1] It is recognized for its characteristic fruity, wine-like odor and is used as a flavoring and fragrance agent.[1] Its molecular formula is C11H22O2, and its structure consists of an elevencarbon chain with an ethyl ester functional group.[2] Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. For **ethyl nonanoate**, both ¹H and ¹³C NMR are employed to identify the different chemical environments of the hydrogen and carbon atoms, respectively.

The ${}^{1}H$ NMR spectrum of **ethyl nonanoate** exhibits distinct signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Data for **Ethyl Nonanoate** in CDCl₃



| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|--|-------------------------|--------------|-----------------------------|
| -CH ₂ -O- (Ethyl) | 4.12 | Quartet | 7.1 |
| -CH ₂ -C=O | 2.28 | Triplet | |
| -CH ₂ -CH ₂ -C=O | 1.62 | Quintet | |
| -(CH ₂) ₅ - | 1.25 | Multiplet | |
| -CH₃ (Ethyl) | 1.25 | Triplet | 7.1 |
| -CH₃ (Nonanoate) | 0.88 | Triplet | |

Data sourced from ChemicalBook.[3]

The ¹³C NMR spectrum provides information on the carbon skeleton of **ethyl nonanoate**. Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]

Table 2: 13C NMR Data for Ethyl Nonanoate in CDCl₃[5]

| Carbon Atom Assignment | Chemical Shift (ppm) | |
|-------------------------------------|----------------------------|--|
| C=O | 173.80 | |
| -O-CH ₂ - | 60.13 | |
| -CH ₂ -C=O | 34.45 | |
| -(CH2)5- | 31.94, 29.36, 29.27, 25.10 | |
| -CH2-CH3 (Nonanoate) | 22.75 | |
| -O-CH ₂ -CH ₃ | 14.32 | |
| -CH₃ (Nonanoate) | 14.12 | |

Note: The specific assignment of the methylene carbons in the long alkyl chain can be challenging without further 2D NMR experiments.



Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **ethyl nonanoate** shows characteristic absorption bands for its ester functional group and alkyl chain.

Table 3: FTIR Spectroscopic Data for Ethyl Nonanoate

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|--------------------|------------------|
| ~2953 | Asymmetric Stretch | C-H (sp³) |
| ~2925 | Asymmetric Stretch | C-H (sp³) |
| ~2855 | Symmetric Stretch | C-H (sp³) |
| ~1740 | Stretch | C=O (Ester) |
| ~1465 | Bend | C-H (sp³) |
| ~1375 | Bend | C-H (sp³) |
| ~1180 | Stretch | C-O (Ester) |

Note: These are characteristic absorption frequencies for aliphatic esters. Specific values can vary slightly based on the experimental conditions.

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like **ethyl nonanoate** is as follows:

- Sample Preparation: Dissolve 5-25 mg of **ethyl nonanoate** for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[6] Ensure the sample is free of any solid particles by filtering it through a Pasteur pipette with a glass wool plug.[7]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to improve its homogeneity.[8]



Data Acquisition:

- For ¹H NMR, a quick scan is typically sufficient.[8]
- For ¹³C NMR, a higher number of scans (e.g., 64 or more) and a longer repetition time are necessary due to the lower sensitivity of the ¹³C nucleus.[8][9] Broadband proton decoupling is applied to simplify the spectrum.[4]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the signals are integrated to determine the relative number of protons.

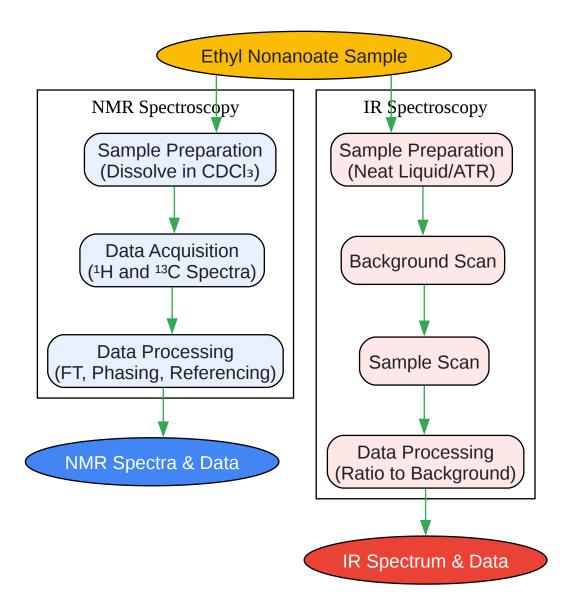
For a liquid sample such as **ethyl nonanoate**, the following FTIR protocols are common:

- Sample Preparation:
 - Neat Liquid (Salt Plates): A drop of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[10]
 - Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11][12]
- Instrument Setup: A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded.[13]
- Data Acquisition: The sample is placed in the instrument, and the IR spectrum is recorded.
 Multiple scans are averaged to improve the signal-to-noise ratio.[14]
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization of Spectroscopic Data and Workflow

The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure of **ethyl nonanoate**, as well as a typical experimental workflow.





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